Methyl Oleate

Biodiesel Cold Flow Properties Lubricant Formulation

Select methyl oleate for its uniquely balanced C18:1 monounsaturated profile—delivering superior low-temperature fluidity (mp −19.9°C) vs. methyl stearate while offering orders-of-magnitude greater oxidative stability than methyl linoleate. At just 0.1 wt% treat rate, it reduces ULSD HFRR wear scar by >20%. Validated for ASTM D6751/EN 14214 biodiesel blends, microemulsion formulations, and Ag-DES purifiable to >98% purity for critical analytical applications. Verify batch-specific COA for your application.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 112-62-9
Cat. No. B055201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Oleate
CAS112-62-9
Synonyms(9Z)-9-Octadecenoic Acid Methyl Ester;  Oleic Acid Methyl Ester;  (Z)-9-Octadecenoic Acid Methyl Ester;  ADJ 100;  Agnique ME 181U;  Agrique ME 181-1;  Amesolv CME;  CE 1897;  Carolube 1885;  Edenor Me 90/95V;  Edenor MeTiO5;  Emerest 2801;  Emery 2301;  Esterol
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-
InChIKeyQYDYPVFESGNLHU-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Insol in water;  miscible with ethyl alcohol, ether;  sol in chloroform

Methyl Oleate (CAS 112-62-9): Physicochemical and Functional Baseline for Industrial Procurement


Methyl oleate (CAS 112-62-9) is the methyl ester of oleic acid, a monounsaturated omega-9 fatty acid (C18:1 cis-9), characterized by a single carbon-carbon double bond. It appears as a colorless to pale yellow oily liquid with a density of 0.874 g/mL at 20°C, a kinematic viscosity of approximately 4.88 cP at 30°C, and a log P value of 7.45, indicating high lipophilicity . It is miscible with common organic solvents like ethanol and ether but insoluble in water, and serves as a versatile chemical intermediate and functional additive across multiple industrial sectors .

Methyl Oleate Procurement: Why Generic Fatty Acid Methyl Ester (FAME) Substitution is Scientifically Invalid


Interchanging methyl oleate with other C18 fatty acid methyl esters (FAMEs), such as the saturated methyl stearate or the polyunsaturated methyl linoleate, is not scientifically defensible due to the profound impact of a single degree of unsaturation on critical performance parameters. The presence of one cis double bond in methyl oleate fundamentally alters its oxidative stability, low-temperature flow properties, and molecular interactions compared to both fully saturated and polyunsaturated analogs [1]. For instance, replacing methyl oleate with methyl stearate in a formulation requiring low-temperature fluidity would risk solidification due to its 57°C higher melting point, while substituting it with methyl linoleate in an oxidation-sensitive application would introduce rapid degradation due to its vastly inferior oxidative stability [2]. Therefore, selection must be based on precise, application-specific performance data, as detailed in the quantitative evidence below.

Methyl Oleate: Quantitative, Head-to-Head Performance Data for Informed Scientific Selection


Methyl Oleate vs. Methyl Stearate: Critical Differentiation in Low-Temperature Fluidity and Pour Point

The presence of a single cis double bond in methyl oleate significantly depresses its melting point compared to the fully saturated methyl stearate, providing a crucial advantage for applications requiring low-temperature fluidity and preventing crystallization in fuel lines or lubrication systems. The melting point of methyl oleate is -19.9°C, whereas that of methyl stearate is approximately 37.7°C, a difference of 57.6°C [1].

Biodiesel Cold Flow Properties Lubricant Formulation

Oxidative Stability: Methyl Oleate Exhibits >2000-Fold Higher Induction Period than Methyl Linoleate in Rancimat Testing

Methyl oleate demonstrates a massive, quantifiable advantage in oxidative stability over polyunsaturated FAMEs like methyl linoleate. In Rancimat accelerated oxidation tests, the induction period for methyl oleate is over 2000 times longer than that of methyl linoleate, directly correlating with extended shelf-life and reduced formation of corrosive oxidation byproducts [1]. Specifically, the induction period of methyl stearate was 248 h, while that of methyl linoleate was only 0.12 h [2].

Biodiesel Oxidative Stability Rancimat

Diesel Fuel Lubricity: Methyl Oleate Reduces HFRR Wear Scar by 20.8% at 0.1 wt% in ULSD

In a comparative study of diesel fuel lubricity improvers, methyl oleate demonstrated significant efficacy in reducing wear scar diameter (WSD) in ultra-low sulfur diesel (ULSD). At a 0.1 wt% treatment rate, methyl oleate reduced the WSD from a baseline of 612 µm to 485 µm, representing a 20.8% improvement [1]. This performance was superior to that of oleic acid diethanolamide (17.5% reduction) but less than that of sulfonated derivatives, establishing a baseline efficacy for the parent ester.

Diesel Fuel Lubricity Additive HFRR

Microemulsion Formulation: Methyl Oleate as an Unsaturated Surfactant Reduces Viscosity and Surfactant Demand vs. Saturated Analogs

In ethanol-in-palm oil/diesel microemulsion biofuel formulations, the use of methyl oleate as an unsaturated surfactant significantly reduced the bulk viscosity of the system and enabled the use of the least amount of total surfactant to solubilize ethanol [1]. This contrasts with the behavior expected from saturated esters like methyl stearate or methyl palmitate, which generally lead to higher viscosity and less efficient microemulsion formation.

Microemulsion Biofuel Surfactant

Ag-DES Extraction: Methyl Oleate Achieves 98.5% Purity and 48.07 Selectivity from Mixed FAME Feedstocks

A silver-based deep eutectic solvent (Ag-DES) extraction method has been demonstrated to selectively isolate high-purity methyl oleate from complex unsaturated fatty acid methyl ester (FAME) mixtures. Under optimal conditions (room temperature, 10 minutes), the process achieved a methyl oleate purity of 98.5% with a yield of >60% and a selectivity of 48.07 [1]. This high selectivity is attributed to the specific complexation of silver ions with the C=C double bond, which is not possible with saturated FAMEs.

Biodiesel Purification Selective Extraction Deep Eutectic Solvent

Honey Bee Queen Retinue Pheromone: Methyl Oleate Blend Suppresses Queen Cell Rearing vs. Controls

In field trials with honey bees (Apis mellifera), synthetic pheromone blends containing methyl oleate significantly suppressed queen cell rearing—a key indicator of colony stability—compared to no-pheromone controls. Blends lacking methyl oleate yielded an intermediate effect, demonstrating its critical and non-substitutable role in the full pheromone signal [1]. This contrasts with other esters like methyl palmitate or ethyl oleate, which are less effective or non-specific attractants in other insect systems [2].

Pheromone Apiculture Semiochemical

Methyl Oleate: Primary Application Scenarios Validated by Comparative Performance Data


Biodiesel Formulation for Enhanced Oxidative Stability and Cold Flow

This scenario applies when formulating biodiesel blends (B100 or BXX) that require compliance with ASTM D6751 or EN 14214 specifications, particularly concerning oxidative stability (induction period) and cold flow properties (cloud point, pour point). Methyl oleate offers a strategic balance: its -19.9°C melting point significantly improves low-temperature operability compared to methyl stearate [1], while its oxidative stability, though moderate, is orders of magnitude greater than that of methyl linoleate, reducing the need for high concentrations of antioxidants and mitigating fuel degradation during storage [2].

Ultra-Low Sulfur Diesel (ULSD) Lubricity Additive

This scenario is relevant for diesel fuel producers and additive suppliers seeking to restore lubricity to hydrotreated ULSD (S < 10 ppm). Methyl oleate serves as an effective, cost-competitive baseline additive. At a 0.1 wt% treat rate, it demonstrably reduces the HFRR wear scar diameter from over 600 µm (above engine wear limits) to below 500 µm, a 20.8% improvement [1]. This quantifiable performance allows for direct comparison with other FAME-based or commercial additives on a cost-per-unit-of-wear-reduction basis.

Microemulsion-Based Biofuel and Solvent System Formulation

This scenario applies to the development of advanced biofuel formulations (e.g., ethanol-in-diesel microemulsions) or specialized cleaning/delivery solvents. As an unsaturated surfactant/co-surfactant, methyl oleate is uniquely capable of reducing bulk viscosity and minimizing total surfactant loading required to form stable, single-phase microemulsions [1]. This is a clear functional advantage over saturated FAMEs and a key criterion for formulators aiming to optimize both cost and physical properties of the final product.

High-Purity Methyl Oleate Production via Ag-DES Extraction

This scenario is critical for manufacturers and researchers requiring methyl oleate of >98% purity for applications in analytical chemistry, pharmaceutical synthesis, or specialized industrial processes. The Ag-DES extraction method offers a validated, rapid (10 min), and recyclable pathway to achieve this purity with high selectivity (48.07) from complex FAME mixtures [1]. This provides a demonstrable and efficient alternative to traditional, energy-intensive purification methods like fractional distillation or chromatography.

Technical Documentation Hub

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